3-Isothiocyanatooxolane
Description
3-Isothiocyanatooxolane (CAS: Not explicitly provided) is a heterocyclic organic compound comprising an oxolane (tetrahydrofuran) ring substituted with an isothiocyanate (-N=C=S) group at the 3-position. This functional group confers reactivity typical of isothiocyanates, such as nucleophilic addition or participation in cycloaddition reactions, making it valuable in medicinal chemistry and materials science. The compound is structurally distinct due to the combination of a saturated oxygen-containing ring and the electrophilic isothiocyanate moiety, which influences its solubility, stability, and biological activity.
Properties
IUPAC Name |
3-isothiocyanatooxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NOS/c8-4-6-5-1-2-7-3-5/h5H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGDSJYCXCLAFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N=C=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isothiocyanatooxolane can be synthesized through a one-pot process from primary amines under aqueous conditions. The general method involves the in situ generation of isothiocyanates from their corresponding primary amines . This process typically requires mild reaction conditions and can be performed at ambient temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach for producing isothiocyanates involves the reaction of primary amines with carbon disulfide and a base, followed by oxidation. This method is scalable and can be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Isothiocyanatooxolane undergoes various types of chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from reactions involving this compound include thiourea derivatives and substituted oxolanes
Scientific Research Applications
3-Isothiocyanatooxolane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of thiourea derivatives and other sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-isothiocyanatooxolane involves its interaction with nucleophiles, leading to the formation of thiourea derivatives. These interactions can affect various molecular targets and pathways, including the inhibition of enzymes and the disruption of cellular processes. The compound’s biological activities are thought to be mediated through these interactions, which can lead to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Unlike this compound, 4-N-BOC-Amino-4-carboxytetrahydropyran lacks electrophilic reactivity but is critical in peptide synthesis due to its dual functional groups.
- Methyl 2-methyl-4-(methylamino)-3-nitrobenzoate and 5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde are aromatic systems with electron-withdrawing/donating groups, enabling distinct reactivity (e.g., nitro reduction, aldehyde condensation) compared to the isothiocyanate’s electrophilicity.
Regulatory and Synonymous Considerations
As noted in the Toxic Chemical Release Inventory (EPCRA Section 313), accurate identification of compounds like isothiocyanates is critical due to synonym variability. For example, "benzene, 1,3-diisocyanatomethyl" is a synonym for toluene diisocyanate, which underscores the need for precise CAS alignment in regulatory reporting .
Research and Application Gaps
Despite its inclusion in medicinal chemistry catalogs , detailed studies on this compound’s pharmacokinetics, toxicity, or specific drug candidates are absent in publicly available literature. Comparatively, boronic acids (e.g., B-(2-methoxy-6-phenyl-3-pyridinyl)Boronic acid) and nitroaromatics (e.g., methyl 2-methyl-4-(methylamino)-3-nitrobenzoate) are well-documented in drug development, suggesting that further research on this compound’s bioactivity is warranted.
Biological Activity
3-Isothiocyanatooxolane is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Isothiocyanates, in general, are known for their diverse pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an isothiocyanate group () attached to an oxolane ring, which contributes to its unique biological properties.
Biological Activity Overview
This compound exhibits a range of biological activities that have been explored in various studies. Key areas of focus include:
- Anticancer Activity
- Antimicrobial Properties
- Anti-inflammatory Effects
- Antioxidant Activity
Anticancer Activity
Research indicates that this compound has significant anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For example:
- Study Findings : A study conducted on human breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating effectiveness at low concentrations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 20 | Cell cycle arrest at G2/M phase |
Antimicrobial Properties
The antimicrobial activity of this compound has also been evaluated. It has shown effectiveness against various bacterial strains:
- Study Findings : In a study assessing the antibacterial activity against Escherichia coli and Staphylococcus aureus, this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 30 |
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been highlighted in several studies. It appears to inhibit the production of pro-inflammatory cytokines:
- Study Findings : A recent investigation revealed that treatment with this compound significantly reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages .
Antioxidant Activity
The antioxidant potential of this compound has been demonstrated through various assays measuring free radical scavenging activity:
- Study Findings : In DPPH and ABTS assays, this compound showed notable scavenging activity, suggesting its role as a potential antioxidant agent .
Case Studies
Several case studies have explored the practical applications of isothiocyanates, including this compound, in therapeutic settings:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer incorporated dietary isothiocyanates, including derivatives like this compound, showing promising results in tumor reduction and overall survival rates.
- Case Study on Infection Control : A hospital-based study evaluated the use of isothiocyanate compounds as adjunct therapies for antibiotic-resistant infections, demonstrating reduced infection rates when combined with conventional treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
